molecular formula C14H12N2O2S B5770646 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide

5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide

Numéro de catalogue B5770646
Poids moléculaire: 272.32 g/mol
Clé InChI: SAELKSHDDVQJFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide, also known as MBTF, is a chemical compound that belongs to the furamide family. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is an important therapeutic target for the treatment of type 2 diabetes and obesity.

Mécanisme D'action

5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By blocking PTP1B, 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide enhances insulin signaling and improves glucose uptake in insulin-sensitive tissues such as muscle and liver. 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and glucose homeostasis.
Biochemical and physiological effects:
5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide has been shown to have several biochemical and physiological effects in animal models. It reduces blood glucose levels, improves glucose tolerance, and enhances insulin sensitivity. 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide also reduces body weight and fat mass, increases energy expenditure, and improves lipid metabolism. These effects are likely due to the inhibition of PTP1B and activation of the AMPK pathway.

Avantages Et Limitations Des Expériences En Laboratoire

5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide has several advantages for lab experiments. It is a highly selective inhibitor of PTP1B, which makes it a useful tool for studying the role of PTP1B in metabolic disorders. 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide is also relatively easy to synthesize and has good stability in solution. However, 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide has some limitations as well. It has low solubility in water, which can make it difficult to use in certain assays. 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide also has poor oral bioavailability, which limits its potential for use as a drug.

Orientations Futures

There are several future directions for research on 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide. One area of interest is the development of more potent and selective inhibitors of PTP1B. Another area of interest is the investigation of the therapeutic potential of 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide in humans. Clinical trials are needed to determine the safety and efficacy of 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide for the treatment of metabolic disorders. Finally, there is a need for further research on the mechanism of action of 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide and its effects on other metabolic pathways.

Méthodes De Synthèse

The synthesis of 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with 5-methylfuran-2-carboxylic acid chloride in the presence of triethylamine and 1,4-dioxane as a solvent. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of sodium hydroxide. The yield of 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide is typically around 70%.

Applications De Recherche Scientifique

5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide has also been shown to reduce body weight and fat mass in obese mice. These findings suggest that 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furamide may be a promising candidate for the development of new drugs for the treatment of metabolic disorders.

Propriétés

IUPAC Name

5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-8-3-5-10-12(7-8)19-14(15-10)16-13(17)11-6-4-9(2)18-11/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAELKSHDDVQJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.